4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid
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Overview
Description
4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a fluorophenyl group, and a cyclohexane carboxylic acid moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents. The fluorophenyl group is introduced via nucleophilic substitution reactions, and the final cyclohexane carboxylic acid moiety is attached through amide bond formation using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Coupling reagents: EDCI, DCC
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, 4-[[1-(2-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid stands out due to its unique combination of a triazole ring, fluorophenyl group, and cyclohexane carboxylic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
4-[[1-(2-fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3/c1-11(2)17-22-16(23-24(17)15-6-4-3-5-14(15)20)18(25)21-13-9-7-12(8-10-13)19(26)27/h3-6,11-13H,7-10H2,1-2H3,(H,21,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDNKADXEJLOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1C2=CC=CC=C2F)C(=O)NC3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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